molecular formula C21H23N5O2S B2411232 3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide CAS No. 891030-38-9

3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No. B2411232
CAS RN: 891030-38-9
M. Wt: 409.51
InChI Key: LITVDLNOPBSPFL-UHFFFAOYSA-N
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Description

3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study by Yanchenko, Fedchenkova, and Demchenko (2020) explored the antitumor activity of derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. These compounds demonstrated antineoplastic activity against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. Their research indicates that these compounds are promising for developing new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

Structural Studies and Analgesic-Anti-Inflammatory Activity

Kaynak, Aytaç, and Tozkoparan (2010) conducted a theoretical and experimental structural study on two novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. Their research included synthesis characterization by various spectroscopic techniques and an analysis of molecular structures and packings. These compounds showed analgesic and anti-inflammatory activities (Kaynak, Aytaç, & Tozkoparan, 2010).

Crystallographic Analysis

Obydennov et al. (2020) provided crystallographic data and cellular activities for four new chiral triazolo[5,1-b][1,3,4]thiadiazines. Their work involved detailed crystal structure analysis and an evaluation of their antiproliferative effect against cancer cell lines, showcasing the potential of these compounds in cancer research (Obydennov et al., 2020).

Synthesis Techniques

Mohammadlou and Halimehjani (2022) developed an efficient, catalyst-free method for synthesizing novel triazolo[3,4-b][1,3,4]thiadiazin-6-ols. Their research contributes to the advancement of synthesis techniques for these compounds, which are important for further exploration in various scientific applications (Mohammadlou & Halimehjani, 2022).

Antimicrobial Activity

Sahu, Ganguly, and Kaushik (2014) synthesized a series of fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives and evaluated their antimicrobial activity. Some compounds exhibited significant antimicrobial properties, highlighting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).

properties

IUPAC Name

3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-4-17-23-24-21-26(17)25-18(14-7-11-16(28-3)12-8-14)19(29-21)20(27)22-15-9-5-13(2)6-10-15/h5-12,18-19,25H,4H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITVDLNOPBSPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

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